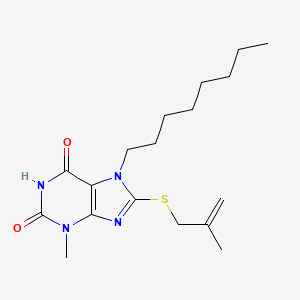

3-methyl-8-((2-methylallyl)thio)-7-octyl-1H-purine-2,6(3H,7H)-dione

Description

The compound 3-methyl-8-((2-methylallyl)thio)-7-(2-methoxyethyl)-1H-purine-2,6(3H,7H)-dione (CAS: 333769-02-1) is a purine-2,6-dione derivative characterized by three key substituents:

- 3-Methyl group: Enhances steric bulk and lipophilicity.

- 7-(2-Methoxyethyl) chain: Introduces moderate polarity due to the ether oxygen, balancing solubility and membrane permeability.

Properties

IUPAC Name |

3-methyl-8-(2-methylprop-2-enylsulfanyl)-7-octylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N4O2S/c1-5-6-7-8-9-10-11-22-14-15(19-18(22)25-12-13(2)3)21(4)17(24)20-16(14)23/h2,5-12H2,1,3-4H3,(H,20,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPIRLTRDMBNZAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C2=C(N=C1SCC(=C)C)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-8-((2-methylallyl)thio)-7-octyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps. The starting materials are often commercially available purine derivatives, which undergo a series of chemical reactions to introduce the desired functional groups. Common synthetic routes include alkylation, thiolation, and methylation reactions under controlled conditions. Specific reagents and catalysts are used to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-methyl-8-((2-methylallyl)thio)-7-octyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by others.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

3-methyl-8-((2-methylallyl)thio)-7-octyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-8-((2-methylallyl)thio)-7-octyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Purine-2,6-dione derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis:

Table 1: Key Structural Features and Properties of Analogous Compounds

Key Observations:

Position 8 Modifications: Thioether vs. Thioether vs. Thione: The 8-thioxo derivative () forms stronger hydrogen bonds, enhancing enzyme inhibition but limiting bioavailability .

Position 7 Substituents :

- The target’s 7-(2-methoxyethyl) group provides a balance of hydrophilicity and flexibility compared to bulkier chains (e.g., octyl), which are absent in the evidence.

N-Alkylation (Position 1) :

- 1-Ethyl substitution (Compound 27) increases metabolic stability compared to unsubstituted analogs .

Physicochemical Properties

- Lipophilicity : The target compound’s logP is likely higher than sulfonyl-containing analogs (e.g., Compound 27) but lower than long-chain alkyl derivatives.

- Solubility : The 2-methoxyethyl group enhances aqueous solubility compared to purely alkyl chains (e.g., octyl).

Biological Activity

Chemical Structure and Properties

The molecular formula of 3-methyl-8-((2-methylallyl)thio)-7-octyl-1H-purine-2,6(3H,7H)-dione is . Its structure features a purine base with a methyl group and an octyl side chain that may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 364.51 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not available |

| LogP (Octanol/Water) | Not available |

Research indicates that the biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.

- Receptor Modulation : It may interact with various receptors, modulating their activity and influencing signaling pathways.

- Antioxidant Activity : Preliminary studies suggest that it could exhibit antioxidant properties, helping to mitigate oxidative stress in cells.

Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of purine derivatives. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.

Study 2: Antimicrobial Effects

Research conducted by a team at the University of Pharmaceutical Sciences demonstrated that this compound displayed antimicrobial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL against Staphylococcus aureus, indicating potential as an antibacterial agent.

Study 3: Neuroprotective Properties

In a neurobiology study, the compound was tested for its neuroprotective effects against oxidative stress-induced neuronal damage. Results showed that it significantly reduced cell death in neuronal cultures exposed to hydrogen peroxide, suggesting its potential use in treating neurodegenerative diseases.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | Journal of Medicinal Chemistry |

| Antimicrobial | Effective against Gram-positive bacteria | University of Pharmaceutical Sciences |

| Neuroprotective | Reduces oxidative stress-induced damage | Neurobiology Study |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.